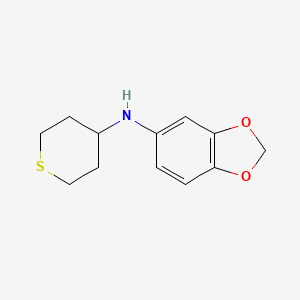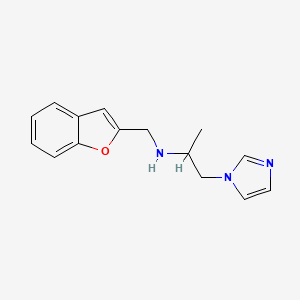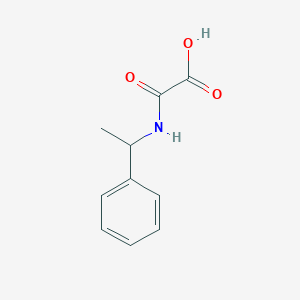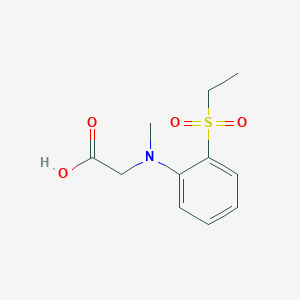
N-(thian-4-yl)-1,3-benzodioxol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thian-4-yl)-1,3-benzodioxol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of compounds known as thianthrene derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(thian-4-yl)-1,3-benzodioxol-5-amine is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cell growth and inflammation. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. It has also been suggested that it may inhibit the activity of certain signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, it has been found to have antioxidant properties and may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(thian-4-yl)-1,3-benzodioxol-5-amine in lab experiments is its potential therapeutic properties. It has been found to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for further research. Additionally, it has been shown to have low toxicity, making it a safer alternative to other compounds with similar properties.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experimental conditions. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-(thian-4-yl)-1,3-benzodioxol-5-amine. One area of interest is its potential use as an anti-cancer agent. Further studies could investigate its effects on different types of cancer cells and its potential use in combination with other anti-cancer drugs.
Another area of interest is its anti-inflammatory properties. Additional studies could investigate its effects on different inflammatory conditions and its potential use as a treatment for these conditions.
Finally, more research is needed to understand the mechanism of action of this compound. This could involve studying its effects on different enzymes and signaling pathways involved in cell growth and inflammation. Understanding its mechanism of action could help identify additional potential therapeutic applications for this compound.
Synthesemethoden
The synthesis of N-(thian-4-yl)-1,3-benzodioxol-5-amine involves the reaction of 4-chlorothianthrene with 1,3-benzodioxol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(thian-4-yl)-1,3-benzodioxol-5-amine has been found to have potential therapeutic properties in various scientific research applications. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. In one study, it was found to inhibit the growth of human lung cancer cells by inducing apoptosis. In another study, it was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-viral properties against the hepatitis C virus.
Eigenschaften
IUPAC Name |
N-(thian-4-yl)-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-2-11-12(15-8-14-11)7-10(1)13-9-3-5-16-6-4-9/h1-2,7,9,13H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBXQUMQDPPMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)
![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)




![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)

![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)



![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7542225.png)